Cas no 1190989-14-0 (B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid)
![B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid structure](https://ja.kuujia.com/scimg/cas/1190989-14-0x500.png)
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid 化学的及び物理的性質
名前と識別子
-
- B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid
- MFCD18384122
- Boronic acid, B-[2,4-difluoro-3-(trimethylsilyl)phenyl]-
- DTXSID801212751
- (2,4-Difluoro-3-(trimethylsilyl)phenyl)boronic acid
- 1190989-14-0
-
- インチ: 1S/C9H13BF2O2Si/c1-15(2,3)9-7(11)5-4-6(8(9)12)10(13)14/h4-5,13-14H,1-3H3
- InChIKey: NJQMUMBGIQMSIO-UHFFFAOYSA-N
- ほほえんだ: [Si](C)(C)(C)C1C(=CC=C(B(O)O)C=1F)F
計算された属性
- せいみつぶんしりょう: 230.075
- どういたいしつりょう: 230.075
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5A^2
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB610390-1g |
(2,4-Difluoro-3-(trimethylsilyl)phenyl)boronic acid; . |
1190989-14-0 | 1g |
€659.60 | 2024-07-24 | ||
abcr | AB610390-250mg |
(2,4-Difluoro-3-(trimethylsilyl)phenyl)boronic acid; . |
1190989-14-0 | 250mg |
€355.80 | 2024-07-24 | ||
abcr | AB610390-5g |
(2,4-Difluoro-3-(trimethylsilyl)phenyl)boronic acid; . |
1190989-14-0 | 5g |
€2218.40 | 2024-07-24 |
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid 関連文献
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Jiawei Li,Yanwei Ren,Chaorong Qi,Huanfeng Jiang Dalton Trans., 2017,46, 7821-7832
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345
-
Paul D. Boyle,Richard J. Puddephatt Chem. Commun., 2015,51, 10334-10336
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B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acidに関する追加情報
Introduction to B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic Acid (CAS No. 1190989-14-0)
B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid (CAS No. 1190989-14-0) is a specialized organoboron compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science due to its unique structural and functional properties. This compound, characterized by its 2,4-difluoro and 3-(trimethylsilyl) substituents, exhibits remarkable reactivity and stability, making it a valuable intermediate in the synthesis of various high-value compounds.
The boronic acid moiety in B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid plays a crucial role in its applications, particularly in Suzuki-Miyaura cross-coupling reactions, which are fundamental in constructing complex organic molecules. The presence of both fluoro and trimethylsilyl groups enhances the compound's compatibility with a wide range of substrates, facilitating the formation of carbon-carbon bonds under mild conditions. This makes it an indispensable tool for synthetic chemists aiming to develop novel pharmaceuticals and advanced materials.
In recent years, the demand for organoboron compounds with specific electronic and steric properties has surged, driven by their potential applications in drug discovery and optoelectronic devices. B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid stands out due to its ability to impart unique characteristics to the final products. For instance, the fluoro substituents can influence the electronic distribution of the molecule, affecting its reactivity and biological activity. Meanwhile, the trimethylsilyl group provides steric hindrance and stability, which is particularly useful in preventing unwanted side reactions during multi-step syntheses.
The compound's utility extends beyond pharmaceutical applications. In materials science, B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid has been explored for its potential in the development of organic semiconductors and light-emitting diodes (OLEDs). The combination of fluorine and trimethylsilyl groups allows for fine-tuning of the material's optoelectronic properties, enabling the design of more efficient and sustainable electronic devices. Recent studies have demonstrated its effectiveness in enhancing the performance of OLEDs by improving charge transport and luminescence efficiency.
The synthesis of B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid involves a series of well-established chemical transformations, including halogenation, silylation, and boronation. These steps require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques such as flow chemistry have been employed to optimize these processes, reducing reaction times and improving scalability. The growing interest in green chemistry has also spurred efforts to develop more environmentally friendly synthetic routes for this compound.
Ongoing research is continuously uncovering new applications for B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid. For example, scientists are investigating its role in photodynamic therapy (PDT), where boron-containing compounds have shown promise as photosensitizers. The unique properties of this compound make it an attractive candidate for developing new PDT agents that can target specific diseased cells while minimizing damage to healthy tissue. Additionally, its potential use in catalysis is being explored, with studies focusing on its ability to facilitate asymmetric reactions under mild conditions.
The development of novel analytical methods for characterizing B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid is also a critical area of research. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography are essential for confirming its structure and understanding its behavior in different environments. These tools provide valuable insights into the compound's reactivity and interactions with other molecules, which are crucial for optimizing its applications.
In conclusion, B-[2,4-Difluoro-3-(trimethylsilyl)phenyl]boronic acid (CAS No. 1190989-14-0) is a versatile organoboron compound with broad applications in pharmaceutical chemistry and materials science. Its unique structural features make it an invaluable intermediate in synthetic chemistry, while its functional properties open doors to innovative developments in drug discovery and advanced materials. As research continues to evolve, the potential uses of this compound are likely to expand further, solidifying its importance in the scientific community.
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